molecular formula C11H14N2O2 B1351087 2-Piperidinonicotinic acid CAS No. 78253-61-9

2-Piperidinonicotinic acid

Cat. No.: B1351087
CAS No.: 78253-61-9
M. Wt: 206.24 g/mol
InChI Key: YNZJJMDTAFCBGO-UHFFFAOYSA-N
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Description

2-Piperidinonicotinic acid is a biochemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is used for research purposes .


Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-chloronicotinic acid, which could potentially be modified for this compound, involves the use of acetyl pyruvic molybdenum as a catalyst and oxidizer .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a nicotinic acid molecule .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Acid-base reactions in aqueous solutions are also important in chemical and biological systems .


Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not available in the search results, it’s known that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Antimycobacterial Applications

2-Piperidinonicotinic acid and its derivatives have been explored for their potential in treating mycobacterial infections. For instance, spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides from isatin and alpha-amino acids, showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).

Cancer Research

In the field of oncology, derivatives of this compound have shown potential as cancer therapeutics. AMG 232, a piperidinone inhibitor of the MDM2-p53 interaction, is a notable example that has reached clinical trials for cancer treatment (Sun et al., 2014).

Neuroprotection

Compounds combining quercetin and piperine, a derivative of this compound, have demonstrated neuroprotective effects against neurotoxin-induced damage, relevant to conditions like Parkinson's disease (Singh et al., 2017).

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, showing potential for use in treating seizure disorders (Hinko et al., 1996).

Anti-Inflammatory Applications

In the realm of anti-inflammatory treatments, novel benzimidazole piperidine and phenoxy pyridine derivatives of this compound have shown promising results, potentially offering safer profiles for inflammatory therapies (Burayk et al., 2022).

Safety and Hazards

Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJJMDTAFCBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383310
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78253-61-9
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)pyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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